4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid
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Overview
Description
4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C9H10ClNO5S It is a derivative of benzoic acid, characterized by the presence of a chloro group, a methoxy group, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorobenzoic acid.
Sulfamoylation: The sulfamoyl group is introduced via a reaction with sulfamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid undergoes several types of chemical reactions:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the functional groups attached to the benzoic acid ring.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted benzoic acids.
Oxidation: Oxidized products include carboxylic acids and ketones.
Reduction: Reduced products include alcohols and amines.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine or alcohol.
Scientific Research Applications
4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, affecting their function. The chloro and methoxy groups can influence the compound’s lipophilicity and ability to cross cell membranes, thereby affecting its bioavailability and activity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-sulfamoylbenzoic acid: Similar structure but lacks the methoxy group.
4-Chloro-3-methoxybenzoic acid: Similar structure but lacks the sulfamoyl group.
3-Methoxy-4-sulfamoylbenzoic acid: Similar structure but the positions of the chloro and methoxy groups are reversed.
Uniqueness
4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the methoxy and sulfamoyl groups enhances its potential for diverse applications in various fields.
Properties
IUPAC Name |
4-chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO5S/c1-11(16-2)17(14,15)8-5-6(9(12)13)3-4-7(8)10/h3-5H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTKERCANIFNSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(OC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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